molecular formula C11H14ClN5 B153588 Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride CAS No. 138801-44-2

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride

Cat. No. B153588
M. Wt: 251.71 g/mol
InChI Key: UZYBXLHDCCIZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first discovered in 2000 and has since been widely used in scientific research.

Mechanism Of Action

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride selectively inhibits the activity of ROCK by binding to its ATP-binding site. This results in the suppression of downstream signaling pathways, including the myosin light chain phosphatase (MLCP) pathway, which regulates actomyosin contractility.

Biochemical And Physiological Effects

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the promotion of neurite outgrowth, and the enhancement of stem cell survival and proliferation. It has also been implicated in the regulation of blood pressure, insulin secretion, and bone remodeling.

Advantages And Limitations For Lab Experiments

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for ROCK, its ability to penetrate cell membranes, and its relative ease of use. However, it does have some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, including the development of more potent and selective ROCK inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride is a selective inhibitor of ROCK that has been widely used in scientific research to study various cellular processes and signaling pathways. Its biochemical and physiological effects, advantages, and limitations make it a valuable tool for lab experiments, and its potential therapeutic applications suggest that it may have important implications for human health in the future.

Synthesis Methods

The synthesis of Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride involves several steps, including the reaction of 2-(1H-imidazol-1-yl)pyridine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and treatment with hydrochloric acid to form the monohydrochloride salt.

Scientific Research Applications

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been extensively used in scientific research to study the role of ROCK in various cellular processes, including cell adhesion, migration, and proliferation. It has also been used to investigate the effects of ROCK inhibition on the cytoskeleton, actin dynamics, and gene expression.

properties

CAS RN

138801-44-2

Product Name

Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

2-imidazol-1-yl-4-pyrrolidin-1-ylpyrimidine;hydrochloride

InChI

InChI=1S/C11H13N5.ClH/c1-2-7-15(6-1)10-3-4-13-11(14-10)16-8-5-12-9-16;/h3-5,8-9H,1-2,6-7H2;1H

InChI Key

UZYBXLHDCCIZOS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl

Other CAS RN

138801-44-2

synonyms

2-imidazol-1-yl-4-pyrrolidin-1-yl-pyrimidine hydrochloride

Origin of Product

United States

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